molecular formula C15H16BrN3O3 B7057565 N-(4-bromo-1H-pyrazol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide

N-(4-bromo-1H-pyrazol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide

Cat. No.: B7057565
M. Wt: 366.21 g/mol
InChI Key: SHQOWNNSFNIQDT-UHFFFAOYSA-N
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Description

N-(4-bromo-1H-pyrazol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide is a complex organic compound featuring a bromo-substituted pyrazole ring and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of 4-bromo-1H-pyrazole with an appropriate amine under controlled conditions. The benzodioxin moiety can be introduced through a subsequent reaction with 2,3-dihydro-1,4-benzodioxin-6-yl derivatives.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrazoles and benzodioxins.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It can be used as a probe to study biological systems and pathways.

  • Medicine: Potential therapeutic applications include its use as an inhibitor in drug discovery.

  • Industry: It can be employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors, leading to downstream effects in biological systems. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Bromo-1H-pyrazole: A simpler pyrazole derivative without the benzodioxin moiety.

  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide: A compound lacking the bromo-substituted pyrazole ring.

Uniqueness: N-(4-bromo-1H-pyrazol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide is unique due to its combination of the bromo-substituted pyrazole and benzodioxin structures, which confer distinct chemical and biological properties compared to its simpler counterparts.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

N-(4-bromo-1H-pyrazol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3/c1-15(2,14(20)18-13-10(16)8-17-19-13)9-3-4-11-12(7-9)22-6-5-21-11/h3-4,7-8H,5-6H2,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQOWNNSFNIQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)OCCO2)C(=O)NC3=C(C=NN3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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